molecular formula C12H13NO B3828152 N-(1,1-Dimethyl-2-propynyl)benzamide CAS No. 33244-86-9

N-(1,1-Dimethyl-2-propynyl)benzamide

Cat. No.: B3828152
CAS No.: 33244-86-9
M. Wt: 187.24 g/mol
InChI Key: IZBRKPDCFBAIKG-UHFFFAOYSA-N
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Description

N-(1,1-Dimethyl-2-propynyl)benzamide is a chemical compound of interest in organic chemistry and agricultural science research. It serves as a key structural analog and synthetic precursor to Propyzamide (Pronamide), a well-characterized herbicide known for its role as a mitotic disrupter that inhibits microtubule assembly . Researchers utilize this compound to study structure-activity relationships, particularly to understand the contribution of the benzamide core to the activity of related herbicides without the 3,5-dichloro substitution . Its structure, featuring a tertiary amide linked to a propargylic group, makes it a valuable building block in synthetic chemistry for developing novel molecules and exploring new pharmacophores. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-4-12(2,3)13-11(14)10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBRKPDCFBAIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186895
Record name N-(1,1-dimethyl-2-propynyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33244-86-9
Record name N-(1,1-dimethyl-2-propynyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-dimethyl-2-propynyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-2-propynyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,1-dimethyl-2-propynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Carbonylation

  • Ethyl chloroformate reaction : Reaction of o-amino-N-(1,1-dimethylpropynyl)benzamide with ethyl chloroformate in dichloromethane forms 2-carbethoxyamino-N-(1,1-dimethylpropynyl)benzamide. This intermediate was purified via recrystallization from methanol .

  • Acetylation : Refluxing the parent compound in triethylorthoformate-acetic anhydride generates 2-acetylamino-N-(1,1-dimethylpropynyl)benzamide .

Cyclization Attempts

  • Base-mediated cyclization : Attempts to cyclize the carbethoxyamino derivative under basic conditions (KOH/ethanol) unexpectedly formed 2-(o-carboethoxyaminophenyl)-4,4-dimethyl-5-methylene-4H-oxazole instead of the anticipated quinazoline .

Substituted Benzamides

CompoundStarting MaterialYieldMelting Point (°C)Reference
N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide3,5-dichlorobenzoyl chloride95%158
N-(1,1-dimethylpropynyl)-3,5-dibromobenzamide3,5-dibromobenzoyl chloride73%100–102.5
N-(1,1-dimethylpropynyl)-3,5-difluorobenzamide3,5-difluorobenzoyl chloride55%48–80

Functional Group Transformations

  • Halogen substitutions : Variations in the benzoyl chloride (e.g., 2-chloro-4-nitrophenyl, 3,5-diiodo-4-hydroxyphenyl) produce structurally diverse derivatives. For example, 3,5-diiodo-4-hydroxyphenyl-(1,1-dimethylpropynyl)benzamide is synthesized by reacting the corresponding benzoyl chloride with propargylamine .

Reactivity and Stability

  • Interchange reactions : Esters like ethyl chloroformate may cause interchange reactions, forming amides instead of esters .

  • Thermal stability : The parent compound and derivatives exhibit high melting points (e.g., 158°C for 3,5-dichlorobenzamide derivatives) .

Scientific Research Applications

Herbicidal Applications

Selective Herbicide
Propyzamide is primarily used as a selective systemic herbicide for controlling grasses and broadleaf weeds in various crops, including alfalfa and clover. It is effective both pre-emergence and post-emergence, meaning it can be applied before or after the weeds have sprouted. The compound works by inhibiting cell division and growth in susceptible plants, leading to their eventual death .

Application Methods
The herbicide can be applied through various methods, including ground spraying, soil incorporation, and aerial application. Its formulation allows for flexibility in its use across different agricultural settings .

Environmental Impact

Residue Management
Propyzamide's residues are monitored to ensure safety in food products and the environment. Studies have established tolerances for propyzamide residues in crops and livestock products, with specific limits set by regulatory bodies like the EPA. For instance, tolerances range from 0.02 ppm for certain livestock commodities to 10.0 ppm for non-grass animal feeds .

Metabolite Analysis
Research has shown that propyzamide degrades into several metabolites that may also be present in the environment. Monitoring these metabolites is crucial for assessing the overall environmental impact of propyzamide usage. The primary metabolite of concern is 3,5-dichlorobenzoic acid .

Analytical Chemistry

Residue Detection Methods
Analytical methods have been developed to detect propyzamide and its metabolites in various matrices such as soil, water, and plant tissues. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for this purpose due to its sensitivity and specificity .

Method Matrix Detection Limit (ppm) Recovery Rate (%)
GC-MSSoil0.0180-120
LC-MS/MSWater0.00585-95
HPLCPlant tissues0.0290-100

Case Studies

Field Trials
Field trials conducted on crops like alfalfa have demonstrated the effectiveness of propyzamide in controlling weed populations without significant adverse effects on crop yield. Studies have shown that applying propyzamide at recommended rates can lead to a reduction in weed biomass by up to 90% compared to untreated controls .

Environmental Fate Studies
Research into the environmental fate of propyzamide has indicated that it has low volatility and moderate soil mobility, which minimizes the risk of off-target movement and contamination of groundwater sources .

Regulatory Status

Propyzamide has undergone extensive evaluation by regulatory agencies such as the EPA, which has confirmed its safety when used according to label directions. The Reregistration Eligibility Decision (RED) document outlines the conditions under which propyzamide can be used safely in agricultural practices .

Mechanism of Action

The primary mechanism of action of N-(1,1-Dimethyl-2-propynyl)benzamide involves the inhibition of microtubule assembly. This inhibition disrupts cell division, leading to the death of the target plants. The compound is absorbed by the roots and translocated within the plant through apoplastic pathways . The molecular targets include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzamides are heavily influenced by substituents on the aromatic ring and the amine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Applications Key Features
N-(1,1-Dimethyl-2-propynyl)benzamide C₁₂H₁₁Cl₂NO 3,5-dichloro, dimethylpropynyl Herbicide (Kerb®) Chlorine atoms enhance lipophilicity; disrupts plant microtubules
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₇NO₂ 3-methyl, hydroxyethyl Catalysis N,O-bidentate directing group for metal chelation
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide C₂₂H₁₇NO₃ Anthraquinone, 2-methyl Catalysis Extended aromatic system stabilizes metal complexes
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₈H₁₉NO₃ Dimethoxyphenethyl Research chemical Methoxy groups donate electrons for ligand-receptor interactions
Nitazoxanide C₁₂H₉N₃O₅S Nitro-thiazole, acetyloxy Antiparasitic Nitro group enables redox activation in pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-Dimethyl-2-propynyl)benzamide in laboratory settings?

  • Methodological Answer : The compound is synthesized via benzoylation of 1,1-dimethyl-2-propynylamine using benzoyl chloride derivatives under reflux with pyridine as a catalyst. For example, 3,5-dichlorobenzoic acid can be converted to its acyl chloride, which reacts with 1,1-dimethyl-2-propynylamine in dichloromethane under basic conditions (e.g., pyridine) to form the target compound . Purification is typically achieved via recrystallization or column chromatography.

Q. How can researchers determine the solubility and thermal stability of this compound?

  • Methodological Answer :

  • Solubility : Use gravimetric analysis by dissolving the compound in solvents (e.g., water, methanol, acetone) at 25°C, followed by filtration and evaporation to quantify solubility (reported as 1.5 × 10⁻² g/L in water at 25°C) .
  • Thermal Stability : Measure melting point via differential scanning calorimetry (DSC), with a reported value of 155.5°C . Thermogravimetric analysis (TGA) can further assess decomposition pathways.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE) to avoid inhalation (S22) and skin contact (S24/25) .
  • Store in a well-ventilated area, adhering to UN3077/171 guidelines for environmental hazards. Monitor workplace exposure limits using gas chromatography or HPLC for residual analysis .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound residues in environmental samples?

  • Methodological Answer : Hydrolyze the compound to methyl 3,5-dichlorobenzoate using alkaline conditions, followed by derivatization and quantification via GC-MS or HPLC-UV. This stoichiometric conversion method is validated by the EPA for compliance testing in agricultural matrices (e.g., soil, water) . Limit of detection (LOD) optimization requires spiked recovery experiments.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the herbicidal efficacy of this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with substituent variations on the benzamide ring (e.g., halogenation at positions 3 and 5) and the propargylamine moiety.
  • Evaluate herbicidal activity using standardized bioassays (e.g., Arabidopsis thaliana growth inhibition). Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric parameters (Taft indices) to identify critical functional groups .

Q. What methodologies are employed to investigate the metabolic pathways of this compound in soil ecosystems?

  • Methodological Answer :

  • Use ¹⁴C-labeled compound in soil microcosms to track degradation products via liquid scintillation counting (LSC) and LC-MS/MS.
  • Identify metabolites such as 3,5-dichlorobenzoic acid and dimethylpropynylamine derivatives. Aerobic/anaerobic conditions and microbial consortia (e.g., Pseudomonas spp.) should be compared to elucidate pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :

  • Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients (Koc).
  • Validate predictions with experimental data from OECD 307 guidelines (aerobic soil degradation studies) .

Key Notes

  • Contradictions : No direct contradictions in evidence; molecular formula (C₁₂H₁₁Cl₂NO) and weight (256.13 g/mol) are consistent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(1,1-Dimethyl-2-propynyl)benzamide
Reactant of Route 2
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N-(1,1-Dimethyl-2-propynyl)benzamide

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